molecular formula C23H26N6O3S B10955779 methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B10955779
M. Wt: 466.6 g/mol
InChI Key: UEMQZKBWDHDNGJ-UHFFFAOYSA-N
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Description

METHYL 2-({[1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a unique combination of pyrazole and thiophene moieties

Preparation Methods

The synthesis of METHYL 2-({[1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with thiophene derivatives under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols. The major products formed depend on the specific reagents and conditions used in these reactions.

Scientific Research Applications

METHYL 2-({[1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiophene moieties play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, METHYL 2-({[1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE stands out due to its unique combination of pyrazole and thiophene moieties. Similar compounds include:

    Pyrazole derivatives: Known for their diverse pharmacological activities.

    Thiophene derivatives: Widely used in materials science for their electronic properties. The unique structural features of this compound provide distinct advantages in specific applications, making it a valuable subject of study.

Properties

Molecular Formula

C23H26N6O3S

Molecular Weight

466.6 g/mol

IUPAC Name

methyl 2-[[1,3-dimethyl-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C23H26N6O3S/c1-10-14(5)33-22(17(10)23(31)32-8)25-21(30)15-9-16(18-11(2)26-28(6)13(18)4)24-20-19(15)12(3)27-29(20)7/h9H,1-8H3,(H,25,30)

InChI Key

UEMQZKBWDHDNGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=C(N(N=C4C)C)C)C

Origin of Product

United States

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